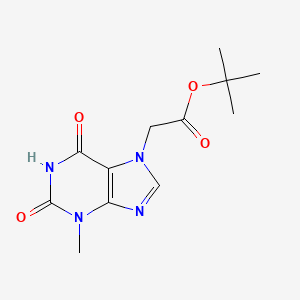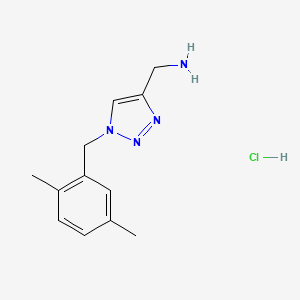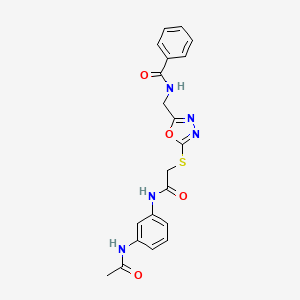
4-Hydroxy-1-(2-phenoxyacetyl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-1-(2-phenoxyacetyl)pyrrolidine-2-carboxylic acid, also known as PHA-767491, is a small molecule inhibitor of checkpoint kinase 1 (Chk1). It has been shown to be effective in preventing cancer cell growth in vitro and in vivo, making it a promising candidate for cancer therapy.
Wissenschaftliche Forschungsanwendungen
Metabolism and Detection
The compound has been involved in studies related to metabolism and toxicological detection. For instance, studies have shown that certain designer drugs, which possess structural similarities to 4-Hydroxy-1-(2-phenoxyacetyl)pyrrolidine-2-carboxylic acid, undergo extensive metabolic processes. These processes involve hydroxylation and dehydrogenation leading to various metabolites, indicating the compound's potential involvement in complex metabolic pathways (Springer et al., 2003).
Pharmacokinetics and Excretion
The compound is also studied for its pharmacokinetic properties and excretion patterns. Research on similar structures indicates rapid absorption and metabolism, leading to various metabolites excreted through urine and feces. This highlights the compound's potential applications in understanding drug metabolism and designing efficient excretion pathways (Handan He et al., 2009).
Neuropharmacological Effects
There are investigations into the neuropharmacological effects of compounds structurally related to this compound. These studies assess the influence of such compounds on behavior and electroencephalographic activity, indicating their potential use in studying and treating neurological disorders (Marcus et al., 1976).
Biological Activity
The compound's analogs have demonstrated various biological activities, including antioxidant, antimicrobial, and cytotoxic activities. This suggests the compound's potential utility in developing therapeutic agents targeting oxidative stress, microbial infections, and cancer (Godlewska-Żyłkiewicz et al., 2020).
Biotechnological Applications
Moreover, the compound and its derivatives are considered for biotechnological applications, particularly in the production of chemicals via biotechnological routes. This underlines the compound's significance in the field of green chemistry and its potential as a feedstock for producing various valuable chemicals (Gao et al., 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Zukünftige Richtungen
While specific future directions for 4-Hydroxy-1-(2-phenoxyacetyl)pyrrolidine-2-carboxylic acid were not found in the search results, the pyrrolidine scaffold is of great interest in drug discovery . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring make it a versatile scaffold for the design of new compounds with different biological profiles .
Eigenschaften
IUPAC Name |
4-hydroxy-1-(2-phenoxyacetyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-9-6-11(13(17)18)14(7-9)12(16)8-19-10-4-2-1-3-5-10/h1-5,9,11,15H,6-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDOKHSEVVYVPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)COC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2485796.png)


![(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B2485804.png)


![2-(3,3-Dimethyl-2-oxobutyl)-6-(2-fluorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2485807.png)




![7-(2-Ethoxyethyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2485815.png)
![7,8-dimethoxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2485816.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2485817.png)
